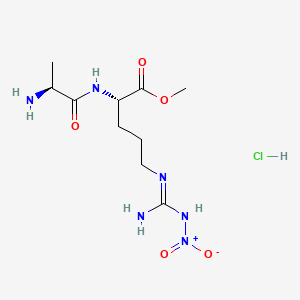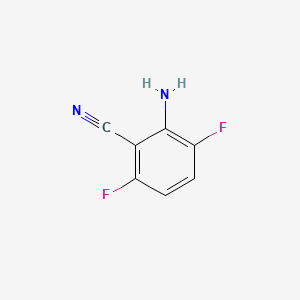
tert-Butyl (2-oxopentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-oxopentan-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2-oxopentan-3-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Synthesis via tert-Butyl Carbamate and 2-Oxopentan-3-yl Chloride:
Reagents: tert-Butyl carbamate, 2-oxopentan-3-yl chloride, base (e.g., sodium hydroxide).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The base is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: tert-Butyl carbamate is reacted with 2-oxopentan-3-yl chloride in the presence of a base to yield tert-Butyl (2-oxopentan-3-yl)carbamate.
-
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient mixing.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or neutral medium.
Products: Oxidation of tert-Butyl (2-oxopentan-3-yl)carbamate can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Products: Reduction can yield alcohols or amines, depending on the specific reducing agent and conditions used.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in a polar aprotic solvent like dimethyl sulfoxide.
Products: Substitution reactions can lead to the formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability under mild conditions and ease of removal .
Biology:
- Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients .
Industry:
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through the formation of stable carbamate linkages with target molecules. This can involve nucleophilic attack on the carbamate carbonyl group, leading to the formation of covalent bonds with amines or other nucleophiles .
Molecular Targets and Pathways:
- In biological systems, tert-Butyl (2-oxopentan-3-yl)carbamate can interact with enzymes and proteins, modifying their activity and function. This can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
-
tert-Butyl carbamate:
-
tert-Butyl-N-methylcarbamate:
-
Benzyl carbamate:
Uniqueness:
Eigenschaften
CAS-Nummer |
183606-72-6 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.266 |
IUPAC-Name |
tert-butyl N-(2-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13) |
InChI-Schlüssel |
OYMVICMFVPPYRS-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-ethyl-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-Butoxy-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine](/img/structure/B574954.png)

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)



![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)



![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)
